molecular formula C9H15N3O3 B15436864 N-Acetylglycyl-L-prolinamide CAS No. 82859-98-1

N-Acetylglycyl-L-prolinamide

Cat. No.: B15436864
CAS No.: 82859-98-1
M. Wt: 213.23 g/mol
InChI Key: OUZCBNNZWYRXPS-ZETCQYMHSA-N
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Description

Significance of N-Terminal Acetylation and C-Terminal Amidation in Peptide Analogues

In the realm of peptide chemistry, modifications to the N- and C-termini are common strategies to enhance the stability and biological activity of synthetic peptides. N-terminal acetylation involves the addition of an acetyl group to the free amino terminus, while C-terminal amidation replaces the C-terminal carboxyl group with an amide group.

These modifications serve several key purposes:

Increased Stability: By capping the termini, acetylation and amidation protect the peptide from degradation by exopeptidases, such as aminopeptidases and carboxypeptidases. biosyn.comsigmaaldrich.com This increased proteolytic stability is crucial for peptides intended for in vitro and in vivo studies. nih.gov

Mimicking Native Proteins: In many natural proteins, the terminal ends are not free but are part of a larger polypeptide chain. Acetylation and amidation neutralize the charges at the N- and C-termini, respectively, making the synthetic peptide a closer mimic of its native counterpart within a protein. lifetein.comlifetein.com

Enhanced Biological Activity: The removal of terminal charges can lead to improved cell permeability and, in some cases, can enhance the biological activity of peptide hormones and other bioactive peptides. biosyn.comlifetein.com For instance, the amidation of some peptide hormones is known to enhance their activity. biosyn.com

N-Acetylglycyl-L-prolinamide as a Paradigmatic Model System for Peptide Conformational and Interaction Studies

The combination of the Gly-Pro motif with N-terminal acetylation and C-terminal amidation makes this compound an ideal model system for a variety of biophysical studies. Its relatively small size simplifies complex spectroscopic analysis and computational modeling, while still capturing essential features of larger peptides.

Researchers utilize this compound to investigate:

Conformational Preferences: The proline residue can exist in either a cis or trans conformation about the peptide bond, and the presence of the acetyl and amide groups influences the conformational equilibrium. Studies using techniques like two-dimensional infrared (2D IR) spectroscopy have been employed to probe the multiple conformers of this compound in solution. psu.edu

Intramolecular Interactions: The molecule allows for the detailed study of hydrogen bonding and other non-covalent interactions that dictate peptide folding and stability.

Solvent Effects: By studying the conformational behavior of this compound in different solvents, scientists can gain insights into how the surrounding environment influences peptide structure.

Overview of Key Research Trajectories and Academic Relevance

Research involving this compound and similar compounds follows several key trajectories. One major area is the fundamental understanding of peptide conformation. For example, femtosecond 2D IR spectroscopy has been used to study the conformations of N-acetyl-L-prolinamide in deuterated chloroform (B151607), revealing the presence of multiple conformers that are difficult to discern with linear IR spectroscopy. psu.edu

Another significant research avenue is the exploration of how terminal modifications affect peptide stability and function. This has broad implications for the design of therapeutic peptides with improved pharmacokinetic properties. Furthermore, studies on related proline-containing peptides, such as N-acetyl-proline-glycine-proline, which acts as a neutrophil chemoattractant, highlight the biological relevance of these motifs and their modified analogues. nih.gov The conformational analysis of such peptides is crucial for designing inhibitors with potential therapeutic applications. nih.gov

The academic relevance of this compound lies in its ability to provide fundamental data that can be extrapolated to more complex biological systems. The insights gained from studying this model peptide contribute to the broader fields of protein folding, drug design, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82859-98-1

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C9H15N3O3/c1-6(13)11-5-8(14)12-4-2-3-7(12)9(10)15/h7H,2-5H2,1H3,(H2,10,15)(H,11,13)/t7-/m0/s1

InChI Key

OUZCBNNZWYRXPS-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)NCC(=O)N1CCC[C@H]1C(=O)N

Canonical SMILES

CC(=O)NCC(=O)N1CCCC1C(=O)N

Origin of Product

United States

Sophisticated Synthetic Methodologies and Chemical Derivatization of N Acetylglycyl L Prolinamide

Advanced Peptide Synthesis Strategies

The construction of the peptide bond between N-acetylglycine and L-prolinamide is the central challenge in the synthesis of N-Acetylglycyl-L-prolinamide. Advanced peptide synthesis strategies have been developed to ensure high yield, purity, and stereochemical integrity of the final product.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering a streamlined and automatable approach to the synthesis of peptides like this compound. nih.gov The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin.

A common strategy for the synthesis of this compound via SPPS would involve the use of a Rink amide resin, which upon cleavage yields a C-terminal amide. The synthesis would proceed in the C-terminal to N-terminal direction. First, Fmoc-L-proline would be coupled to the resin. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the proline is then removed using a base, typically a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). Subsequently, N-acetylglycine is coupled to the deprotected proline residue on the resin. The final this compound is then cleaved from the resin, typically using a strong acid such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

Table 1: Key Reagents in a Typical SPPS Protocol for this compound

Reagent/ComponentFunctionCommon Examples
Resin Insoluble support for peptide chain elongation, providing a C-terminal amide upon cleavage.Rink Amide Resin
Amino Acid Derivatives Building blocks of the peptide with temporary N-terminal protection.Fmoc-L-proline, N-acetylglycine
Coupling Reagents Promote the formation of the amide bond between amino acids.DCC, DIC, HBTU, HATU, COMU nih.govnih.govnih.gov
Deprotection Agent Removes the temporary N-terminal protecting group (Fmoc).20% Piperidine in DMF
Cleavage Cocktail Releases the final peptide from the resin and removes side-chain protecting groups.Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)

Recent advancements in SPPS that can be applied to optimize the synthesis of this compound include the use of microwave irradiation to accelerate coupling and deprotection steps, significantly reducing synthesis time. nih.gov Furthermore, "wash-free" methodologies, which minimize solvent usage by quenching excess reagents in situ, offer a more sustainable and efficient approach to SPPS. sb-peptide.com A highly efficient in situ N-acetylation method using malonic acid as a precursor, which proceeds via a reactive ketene (B1206846) intermediate, can be employed for the final acetylation step on the solid phase, offering high yields. rsc.orgresearchgate.net

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production. nih.gov In a solution-phase approach to this compound, the peptide is synthesized in a homogenous reaction mixture.

A plausible solution-phase route would involve the coupling of a protected N-acetylglycine derivative (e.g., with an activated carboxyl group) with L-prolinamide in a suitable organic solvent. The synthesis of the L-prolinamide precursor is a key step. One reported method involves the reaction of L-proline with triphosgene (B27547) or diphosgene to form an L-proline-N-carboxyl-anhydride intermediate, which is then subjected to ammonolysis to yield L-prolinamide. researchgate.net Another approach involves the direct amidation of L-proline methyl ester with ammonia. nih.gov Once L-prolinamide is obtained, it can be coupled with N-acetylglycine.

Table 2: Comparison of SPPS and Solution-Phase Synthesis for this compound

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Principle Stepwise addition of amino acids to a resin-bound peptide.Synthesis occurs in a homogeneous reaction mixture.
Purification Simplified by washing the resin to remove excess reagents and byproducts.Requires purification after each step (e.g., extraction, crystallization, chromatography).
Scalability Generally preferred for small to medium scale (mg to g).More amenable to large-scale industrial production (kg).
Automation Easily automated.More challenging to automate.

Enhancements in solution-phase synthesis often focus on the development of more efficient coupling reagents that minimize side reactions and improve yields. The use of enzymes in a chemoenzymatic approach can also be considered an enhancement to traditional solution-phase methods.

Enzymatic synthesis offers a green and highly specific alternative to chemical peptide synthesis. Enzymes can catalyze the formation of peptide bonds under mild conditions, often with high stereoselectivity, thus avoiding the need for protecting groups and reducing the risk of racemization. biosyntan.deisotope.com

For the synthesis of this compound, a key enzymatic approach would involve the use of a ligase or a protease under kinetically controlled conditions. For instance, a proline-specific endopeptidase could potentially be used in reverse to catalyze the condensation of N-acetylglycine (or an activated derivative) and L-prolinamide. rsc.org Research has shown that some enzymes, like the one from Flavobacterium meningosepticum, can catalyze aminolysis and transpeptidation with various amino acid amides. rsc.org

Another biocatalytic strategy involves the use of N-acyl-L-proline acylases. While often used for the hydrolysis of N-acyl-proline derivatives, these enzymes can also catalyze the reverse reaction, the synthesis of N-acyl-L-proline from L-proline and a carboxylic acid. pnas.org A bifunctional enzyme, Ngg, has been identified that catalyzes both the N-acetylation of glutamine and the formation of a peptide bond, suggesting the potential for single-enzyme synthesis of N-acetylated dipeptides. jpt.com

Table 3: Potential Enzymes for the Synthesis of this compound

Enzyme ClassCatalytic ActionRelevance to Synthesis
Peptide Ligases Form peptide bonds, often requiring ATP.Can directly couple N-acetylglycine and L-prolinamide.
Proteases (in reverse) Catalyze peptide bond formation under specific conditions (e.g., low water activity).Can be used to couple an activated N-acetylglycine ester with L-prolinamide.
N-acyl-L-proline Acylases Can catalyze the synthesis of N-acyl-proline derivatives.Potentially adaptable for the synthesis of this compound.
Bifunctional Acetyltransferase/Peptide Synthetases Possess both acetyltransferase and peptide ligase activity.Could potentially synthesize this compound in a one-pot reaction from glycine (B1666218), proline, and an acetyl source.

Synthesis of this compound Derivatives and Analogues for Functional Studies

To probe the biological functions and mechanisms of action of this compound, the synthesis of its derivatives and analogues is indispensable. These modified compounds can serve as tracers in metabolic studies or as probes to identify molecular targets.

Isotopically labeled this compound is a powerful tool for mechanistic studies, allowing for its unambiguous detection and quantification in complex biological matrices using techniques like mass spectrometry and NMR. cpcscientific.comnih.gov The synthesis of these variants typically involves the incorporation of stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into either the glycine or the proline residue.

The most straightforward approach is to use commercially available isotopically labeled amino acids as starting materials in either an SPPS or solution-phase synthesis protocol as described above. For example, ¹³C and ¹⁵N labeled L-proline is available and can be used to synthesize N-Acetylglycyl-[¹³C₅, ¹⁵N]-L-prolinamide. Similarly, labeled glycine can be incorporated. The synthesis of isotopically labeled peptides often follows the same procedures as their unlabeled counterparts, with the main difference being the use of the labeled amino acid precursors. nih.govnih.gov

Table 4: Examples of Isotopically Labeled Precursors for the Synthesis of this compound Variants

Labeled PrecursorResulting Labeled CompoundPotential Application
N-Acetyl-[¹³C₂, ¹⁵N]-glycineN-Acetyl-[¹³C₂, ¹⁵N]-glycyl-L-prolinamideTracing the metabolic fate of the glycine portion.
L-[¹³C₅, ¹⁵N]-ProlinamideN-Acetylglycyl-L-[¹³C₅, ¹⁵N]-prolinamideTracing the metabolic fate of the proline portion.
[¹⁵N]-Ammonia (in prolinamide synthesis)N-Acetylglycyl-L-prolin-[¹⁵N]-amideStudying the stability and turnover of the C-terminal amide.

Fluorescently tagged analogues of this compound are invaluable for visualizing its localization and interactions within cells and tissues using fluorescence microscopy and other bio-imaging techniques. sb-peptide.com The design of such analogues requires careful consideration of the attachment point of the fluorophore to minimize disruption of the peptide's biological activity.

A common strategy for fluorescently labeling short peptides is to attach the fluorophore to the N-terminus. researchgate.net In the case of this compound, this would involve coupling a fluorescent dye with a reactive group (e.g., an NHS ester or isothiocyanate) to Glycyl-L-prolinamide before the N-acetylation step. Alternatively, a fluorescently labeled glycine derivative could be used directly in the peptide synthesis.

Another approach is to introduce a functional group into the peptide that can be selectively labeled. For example, a modified proline with a reactive handle could be incorporated, allowing for subsequent conjugation with a fluorescent probe.

Table 5: Common Fluorophores and Labeling Strategies for Peptides

FluorophoreReactive GroupLabeling StrategyExcitation/Emission (nm, approx.)
Fluorescein isothiocyanate (FITC) IsothiocyanateReacts with primary amines (e.g., N-terminus of Glycyl-L-prolinamide).495 / 517
5(6)-Carboxyfluorescein Carboxylic acidCoupled to a primary amine using a carbodiimide (B86325) (e.g., EDC).492 / 517
7-Amino-4-methylcoumarin-3-acetic acid (AMCA) Carboxylic acidCoupled to a primary amine.350 / 450
Rhodamine B isothiocyanate (RITC) IsothiocyanateReacts with primary amines.550 / 580

The purification of the fluorescently labeled peptide is a critical step to remove unreacted dye and other impurities, which is typically achieved by high-performance liquid chromatography (HPLC).

Biotinylated and Other Affinity-Tagged Derivatives

The synthesis of biotinylated and other affinity-tagged derivatives of peptides is a fundamental technique for their isolation, detection, and functional analysis. While specific literature on tagged derivatives of this compound is not prevalent, established bioconjugation methods can be readily applied. These methods typically involve covalently attaching a high-affinity tag, such as biotin (B1667282), to the peptide.

Biotin is a popular choice due to its exceptionally strong and specific interaction with the proteins avidin (B1170675) and streptavidin. scbt.com This interaction forms the basis for numerous applications, including affinity purification, Western blotting, and enzyme-linked immunosorbent assays (ELISAs). scbt.com The derivatization process usually involves an activated form of biotin, such as an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the peptide to form a stable amide bond. scbt.com For a peptide like this compound, which lacks a primary amine side chain, derivatization could be targeted at the C-terminal amide if it were modified to an amine, or by incorporating an amino acid with a reactive side chain, such as lysine.

Various biotin derivatives are available, often featuring linkers or spacers like polyethylene (B3416737) glycol (PEG) chains or aminohexanoic acid. scbt.com These spacers are designed to enhance solubility and minimize steric hindrance, ensuring that both the peptide and the biotin tag can interact effectively with their respective binding partners. scbt.com

Beyond biotin, other affinity tags could be utilized. These are typically short peptide sequences (epitope tags) or polyhistidine tracts (His-tags) that are recognized by specific high-affinity antibodies or metal-ion affinity chromatography resins, respectively. The choice of tag depends on the intended downstream application, such as protein purification, co-immunoprecipitation, or cellular imaging.

Table 1: Common Affinity Tags for Peptide Derivatization

Tag Typical Structure/Sequence Binding Partner Primary Application
Biotin Vitamin B7 Avidin / Streptavidin Purification, Detection, Immobilization
His-Tag 6-10x Histidine residues Nickel (Ni²⁺) or Cobalt (Co²⁺) ions Protein Purification (IMAC)
FLAG®-Tag DYKDDDDK Anti-FLAG Antibodies Immunoprecipitation, Western Blotting
HA-Tag YPYDVPDYA Anti-HA Antibodies Detection, Immunofluorescence

| c-Myc-Tag | EQKLISEEDL | Anti-c-Myc Antibodies | Detection, Western Blotting |

Generation of Modified Backbone and Side-Chain Analogues

The generation of analogues with modified backbones or side chains is a key strategy in medicinal chemistry to enhance peptide stability, bioavailability, and biological activity. These modifications can alter the peptide's conformation, resistance to enzymatic degradation, and receptor-binding properties.

Backbone Modifications involve altering the standard amide bond (–CO-NH–) that links the amino acid residues. A notable example from a related field is the replacement of the phosphodiester backbone in RNA with amide linkages (AM1), which can improve stability and cellular uptake while maintaining structural integrity. nih.gov Other sophisticated backbone modifications include the development of Peptide Nucleic Acids (PNA), where the entire sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit, and morpholino oligonucleotides (PMOs), which feature a neutral backbone that is resistant to nucleases. biosearchtech.commdpi.com These strategies, while developed for oligonucleotides, provide a conceptual framework for creating highly stable peptide mimetics. Applying this to this compound could involve replacing the glycyl-proline amide bond with a non-natural linker to increase its half-life.

Side-Chain Modifications focus on altering the R groups of the amino acid residues. For an analogue of this compound, modifications could be introduced to the proline ring. Research has described the enantiopure synthesis of 5-cis-alkyl prolines, which could be incorporated to explore the impact of steric bulk on the peptide's structure and function. nih.gov The synthesis involves a Knoevenagel condensation of β-ketoesters derived from L-aminocarboxylates, followed by reductive decarboxylation to yield unnatural α-amino acids. nih.gov Other proline analogues that stabilize specific cis-amide bond conformations have also been developed, often by introducing heteroatoms or alkyl groups into the ring structure. researchgate.net Furthermore, modifications to the N-terminal acetyl group or the glycine residue are also feasible. For instance, the synthesis of tripeptide analogues by modifying the side chain of a glutamic acid residue demonstrates a common approach to probing structure-activity relationships. nih.gov

Table 2: Examples of Backbone and Side-Chain Modifications

Modification Type Specific Example Rationale / Potential Effect Reference
Backbone Amide (AM1) Linkage Increased enzymatic stability; neutral charge nih.gov
Backbone Peptide Nucleic Acid (PNA) High stability; strong binding to target molecules biosearchtech.com
Backbone Morpholino (PMO) Linkage Nuclease resistance; neutral backbone mdpi.com
Side-Chain 5-cis-Alkylproline Introduce steric bulk; alter conformation nih.gov
Side-Chain Lactam-based Proline Mimic Stabilize cis-amide conformation researchgate.net

| Side-Chain | γ-Carboxylic Acid Modification | Modulate neuroprotective properties in GPE analogues | nih.gov |

Prebiotic Chemistry Perspectives on N-Capped Peptide Formation

The structure of this compound, featuring an N-terminal acetyl cap and a C-terminal amide, aligns with several plausible pathways proposed for the formation of peptides on the primordial Earth. Prebiotic chemistry research explores how the building blocks of life, such as amino acids and peptides, could have formed before the evolution of enzymes and ribosomes.

A significant thermodynamic barrier to peptide bond formation is the loss of a water molecule in an aqueous environment. eppcgs.org To overcome this, various activation mechanisms have been proposed. One relevant pathway involves N-carbamoyl amino acids (CAAs), which can be formed from amino acids and a plausible prebiotic reagent like cyanate. Studies have shown that CAAs can undergo activation and initiate C-terminal peptide elongation, playing a role similar to N-acyl-amino acids in a prebiotic context. nih.gov This provides a potential route for the formation of N-capped peptides. The N-acetyl group in this compound is a simple N-acyl group that could have formed through similar prebiotic acylation reactions.

Furthermore, the presence of a C-terminal amide is significant. Research suggests that amino acid amides (AA-NH2) could have been key players in the formation of prebiotic peptides. royalsocietypublishing.org They are considered plausible prebiotic molecules that could facilitate peptide synthesis, potentially through wet-dry cycles that drive condensation reactions. eppcgs.orgroyalsocietypublishing.org These cycles, involving the evaporation of water at moderate temperatures, could have provided the energy needed for peptide bond formation without requiring complex catalysts. nih.gov

The synthesis of N-capped amino acid precursors has also been demonstrated under plausible prebiotic conditions. For example, N-formylaminonitriles, which are precursors to amino acids, have been shown to form readily from aldehydes and cyanide in a formamide (B127407) solvent, which could have served as a source of nitrogen. acs.org Thioesters are another class of energy-rich molecules considered to be important for prebiotic peptide synthesis, capable of forming peptide bonds in aqueous environments. royalsocietypublishing.org The collective evidence suggests that the key structural features of this compound—an N-capped N-terminus and an amidated C-terminus—are consistent with molecules that could have been generated through robust, non-enzymatic chemical pathways on the early Earth.

Table 3: Plausible Prebiotic Pathways to Peptide Formation

Pathway / Intermediate Proposed Conditions Key Products / Significance Reference
N-Carbamoyl Amino Acids (CAAs) Aqueous medium with activating agents (e.g., EDC) Initiation of C-terminal peptide elongation; N-capped peptides nih.gov
Amino Acid Amides (AA-NH2) Wet-dry cycles (e.g., 80°C) Formation of peptide amides and longer peptides eppcgs.orgroyalsocietypublishing.org
N-Formylaminonitriles Formamide solvent with aldehydes and cyanide Precursors to N-capped amino acids without requiring ammonia acs.org
Thioester Intermediates Aqueous environment Formation of peptide bonds; energy-rich precursors royalsocietypublishing.org

| Dehydration/Rehydration Cycles | Moderate temperatures (e.g., 55°C) with fatty acids | Promotes peptide formation in the presence of primitive membranes | nih.gov |

Advanced Structural and Conformational Analysis of N Acetylglycyl L Prolinamide

Spectroscopic Investigations of Molecular Conformation in Solution

The behavior of N-Acetylglycyl-L-prolinamide in solution is characterized by a dynamic equilibrium between multiple conformational states. Spectroscopic techniques are crucial for probing this conformational landscape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state structure and dynamics of peptides. For proline-containing peptides like this compound, a key dynamic feature is the cis-trans isomerization around the peptide bond preceding the proline residue (the Gly-Pro bond in this case). The energy barrier for this isomerization is high enough that both conformers can be observed separately on the NMR timescale. frontiersin.org

Studies on similar proline-containing peptides demonstrate that the relative populations of cis and trans isomers are sensitive to the solvent environment and the nature of adjacent residues. nih.gov In this compound, two primary peptide bonds can exhibit this isomerism: the acetyl-glycine bond and the glycine-proline bond. The analysis of NMR spectra, including chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data, allows for the characterization of the dominant solution conformations. nih.gov For instance, NOE measurements provide through-space distance constraints between protons, which helps to define the peptide's folding, while temperature coefficients of amide proton chemical shifts can indicate the presence of intramolecular hydrogen bonds. nih.gov The pyrrolidine (B122466) ring of the proline residue also exhibits conformational flexibility, typically adopting either a Cγ-endo or Cγ-exo pucker, which can be further elucidated by detailed NMR analysis. frontiersin.org

Table 1: Potential Conformational Isomers of this compound in Solution

Isomer Configuration (Ac-Gly Bond)Isomer Configuration (Gly-Pro Bond)Expected Relative PopulationKey NMR Observables
transtransDominantDistinct sets of resonances for each residue
transcisSignificantSeparate set of proline and glycine (B1666218) resonances
cistransMinorAdditional set of resonances
ciscisLeast FavoredOften difficult to detect due to low population

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing insights into the secondary structure of peptides. The far-UV CD spectrum (typically 190-250 nm) is dominated by the amide bond transitions and is thus highly sensitive to the peptide backbone conformation. icdst.org

For this compound, the presence of the proline residue suggests a propensity to adopt a polyproline II (PPII) helical conformation, a left-handed helix common in proline-rich sequences. nih.gov The characteristic CD spectrum for a PPII structure includes a strong negative band between 190 and 200 nm and a weaker positive band around 220 nm. nih.gov The alternative, a β-turn structure, is another possibility, often characterized by different CD spectral features depending on the turn type.

Solvent conditions can significantly influence the conformational equilibrium. Studies on related peptides show that in hydrogen bond-promoting solvents, such as trifluoroethanol (TFE), ordered structures like β-turns or PPII helices are favored. uark.eduuark.edu Conversely, in hydrogen bond-breaking solvents, a larger population of more extended, "unordered" conformations may exist in equilibrium with folded structures. uark.edu Therefore, CD spectroscopy can be used to monitor the conformational propensities of this compound under various environmental conditions.

Vibrational spectroscopies, such as Infrared (IR) and Raman, probe the vibrational modes of a molecule, which are sensitive to its conformation. Advanced techniques like femtosecond two-dimensional infrared (2D IR) spectroscopy offer enhanced resolution to distinguish between multiple conformers coexisting in solution. nih.govpsu.edu

A detailed 2D IR study of this compound in deuterated chloroform (B151607) has successfully resolved its complex conformational mixture. nih.govpsu.edu The technique can overcome the spectral congestion often found in linear IR spectra, where broad amide-I bands (primarily C=O stretching) may hide the presence of multiple structures. psu.edu The analysis revealed that this compound exists as a mixture of conformers, primarily a major trans-C7 structure and a minor cis structure, in an approximate 4:1 ratio. nih.gov The trans-C7 conformer is characterized by a seven-membered ring closed by an intramolecular hydrogen bond. However, the data suggests that the major conformer deviates from a perfect C7 structure, adopting dihedral angles (φ, ψ) of approximately (-80°, 100°). This conformation is an intermediate between the classic C7 and the polyproline-II structure. nih.gov Cross-peaks in the 2D IR spectra, which are free from the strong diagonal signals, are crucial for this detailed structural determination. psu.edu

Table 2: Conformational Data from 2D IR Spectroscopy of this compound in CDCl₃

Spectroscopic FindingDescriptionReference
Conformer Population A 4:1 ratio of trans to cis conformers is observed. nih.gov
Major Conformer Structure The major trans conformer has dihedral angles (φ, ψ) near (-80°, 100°). nih.gov
Structural Classification This structure is an intermediate between a C7 and a polyproline-II (PPII) form. nih.gov
Key Vibrational Bands Amide-I and Amide-II bands are used to identify and distinguish conformers. psu.edu

Solid-State Structural Elucidation

In the solid state, the molecule adopts a single, well-defined conformation, which can be determined with high precision using crystallographic methods.

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline form. The crystal structure of this compound has been determined, offering precise atomic coordinates and details of its molecular geometry. nist.gov

This analysis confirms the covalent bond lengths, bond angles, and the key torsional angles (φ, ψ, ω) that define the peptide backbone. The glycine-proline peptide bond (ω) is typically found in the low-energy trans conformation (ω ≈ 180°) in the solid state. The pyrrolidine ring of proline will also adopt a specific puckered conformation (e.g., Cγ-endo or Cγ-exo) within the crystal lattice. This static, solid-state picture serves as a crucial reference point for interpreting the dynamic conformational ensembles observed in solution.

Table 3: Representative Crystallographic Data for a Proline-Containing Dipeptide

ParameterTypical Value/DescriptionSignificance
Space Group e.g., P2₁2₁2₁ (Orthorhombic)Describes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c) e.g., a=6.4 Å, b=14.3 Å, c=17.2 ÅDefines the size and shape of the repeating unit.
Peptide Bond (ω) ~180°Confirms the trans conformation of the peptide bond.
Backbone Torsion Angles (φ, ψ) Specific valuesDefines the secondary structure of the peptide backbone.
Pyrrolidine Pucker e.g., Cγ-endoSpecifies the conformation of the proline ring.
(Note: This table provides an illustrative example based on a similar compound nih.gov; specific data for this compound is found in its primary crystallographic publication nist.gov.)

The stability of the crystal lattice is determined by the arrangement of individual molecules and the non-covalent interactions between them. In the crystal structure of this compound, intermolecular hydrogen bonds are the dominant organizing force. nist.gov

Conformational Dynamics and Isomerism

The conformational flexibility of this compound is a key determinant of its chemical and physical properties. This flexibility is primarily characterized by the isomerization of the peptide bonds, the puckering of the proline ring, and the influence of external factors such as solvent and temperature on the equilibrium between different conformational states.

cis-trans Isomerization of Peptide Bonds

The peptide bond preceding a proline residue is unique among the proteinogenic amino acids in that it has a relatively low energy barrier to cis-trans isomerization. nih.gov This phenomenon is a critical aspect of the conformational behavior of this compound. While most peptide bonds in proteins exist almost exclusively in the lower-energy trans conformation, the cyclic nature of proline reduces the energetic preference for the trans isomer over the cis isomer. nih.gov

The isomerization process involves the rotation around the peptide bond, a process that is slow on the NMR timescale, with an energy barrier of approximately 84 kJ mol⁻¹. nih.gov This allows for the distinct observation of both cis and trans conformers in solution. Studies on model dipeptides, such as N-acetyl-L-prolinamide (AcProNH2), have shown that the relative populations of the cis and trans isomers are highly dependent on the solvent environment. psu.edu In N-acetyl-L-prolinamide, both trans and cis forms are observed, and their equilibrium is influenced by factors including temperature, concentration, and solvent polarity. psu.edu For instance, in derivatives of α-methyl-L-proline, both cis and trans conformers have been detected, with the energy barrier for isomerization being influenced by the molecular structure. researchgate.net The equilibrium constant (Keq), representing the ratio of trans to cis isomers, provides a quantitative measure of this preference under specific conditions. nih.gov

In this compound, the presence of the preceding glycyl residue can also influence the cis-trans equilibrium. The conformational preferences of the acetylated glycyl portion of the molecule will impact the steric and electronic environment around the glycyl-prolyl peptide bond, thereby affecting the relative stability of the cis and trans states.

Table 1: Factors Influencing cis-trans Isomerization of the Prolyl Peptide Bond
FactorInfluence on IsomerizationReference
Proline's Cyclic StructureReduces the energy difference between cis and trans isomers compared to other amino acids. nih.gov
Energy BarrierThe rotation around the peptide bond has a significant energy barrier, making the isomerization a slow process. nih.gov
Solvent PolarityThe relative populations of cis and trans isomers are dependent on the polarity of the solvent. psu.edu
Preceding ResidueThe nature of the amino acid before proline can affect the steric and electronic environment, influencing the cis-trans equilibrium. nih.gov

Pyrrolidine Ring Puckering Analysis

The five-membered pyrrolidine ring of the proline residue in this compound is not planar and adopts puckered conformations. The two primary forms of this puckering are termed "UP" and "DOWN". nih.govresearchgate.net This puckering is defined by the displacement of the Cγ and sometimes Cβ atoms from the plane of the rest of the ring. nih.gov

The conformation of the pyrrolidine ring is intrinsically linked to the cis-trans isomerization of the preceding peptide bond. nih.gov High-resolution X-ray crystallography studies on proteins have revealed that a majority of cis-proline residues (around 89%) favor the DOWN pucker. nih.govresearchgate.net Conversely, trans-proline residues show a more even distribution between the UP and DOWN puckers, with a preference for the UP pucker when the proline is part of an α-helix. nih.govresearchgate.net In short polypeptides, a similar trend is observed, although the preference for the DOWN pucker in cis-proline residues is less pronounced than in larger proteins. nih.govresearchgate.net

In this compound, NMR studies on the related compound acetyl-proline amide in D₂O solution have indicated that both cis and trans isomers are puckered with the Cγ atom in an endo position. nih.gov The study also suggested that the trans isomer is more flexible and can undergo interconversion between two extreme spatial positions of the Cγ and Cδ atoms, while the cis isomer is more rigid. nih.gov The specific puckering state of the pyrrolidine ring in this compound will therefore be a function of the cis or trans state of the glycyl-prolyl peptide bond.

Table 2: Predominant Pyrrolidine Ring Pucker in Relation to Peptide Bond Isomerism
Peptide Bond ConformationPredominant Ring PuckerReference
cis-ProlineDOWN nih.govresearchgate.net
trans-Proline (in α-helices)UP nih.govresearchgate.net
trans-Proline (general)Approximately equal distribution between UP and DOWN nih.govresearchgate.net

Influence of Solvent and Temperature on Conformational Equilibria

The conformational equilibrium of this compound is highly sensitive to the surrounding solvent and temperature. psu.edu These external factors can significantly alter the relative populations of the various conformers by modulating intramolecular and intermolecular interactions.

Studies on N-acetyl-L-prolinamide have demonstrated that in the gas phase and in nonpolar solvents, an internally hydrogen-bonded structure known as the C7 conformation (also referred to as a γ-turn) is the most stable form for the trans isomer. psu.edu However, as the polarity of the solvent increases, other conformations become more populated. In polar solvents, the equilibrium shifts towards more extended structures like the polyproline II (PII) conformation and the right-handed α-helix (αR), as well as the cis conformation. psu.edu For instance, in deuterated chloroform (CDCl₃), femtosecond two-dimensional infrared (2D IR) spectroscopy has revealed the coexistence of multiple conformers of N-acetyl-L-prolinamide. acs.orgacs.orgnih.gov Systematic simulations suggest a population ratio of approximately 4:1 for the solvated trans-C7 and cis structures in this solvent. nih.gov

Temperature also plays a crucial role in the conformational dynamics. Temperature-dependent ¹H NMR spectroscopy can be used to study the coalescence of signals from different rotamers, allowing for the calculation of the energy barriers for their interconversion. beilstein-journals.org For this compound, an increase in temperature would be expected to increase the rate of interconversion between different conformers and could shift the equilibrium towards higher energy states. The interplay between solvent and temperature effects dictates the predominant conformations present in solution at any given time.

Table 3: Solvent-Dependent Conformational Preferences of N-acetyl-L-prolinamide
Solvent ConditionPredominant Conformation(s)Reference
Gas Phase / Nonpolar Solventstrans-C7 (internally hydrogen-bonded) psu.edu
Polar Solventstrans-Polyproline II (PII), trans-α-helix (αR), and cis conformations become more populated. psu.edu
Deuterated Chloroform (CDCl₃)Coexistence of multiple conformers, with a suggested 4:1 ratio of trans-C7 to cis structures. acs.orgnih.gov

Molecular Interactions and Mechanistic Biochemical Studies of N Acetylglycyl L Prolinamide

Enzyme-Substrate and Enzyme-Inhibitor Kinetics and Specificity

The unique structural characteristics of N-Acetylglycyl-L-prolinamide make it a valuable tool for probing the active sites and catalytic mechanisms of enzymes that recognize and process proline-containing peptides.

Characterization of Protease and Peptidase Recognition

This compound serves as a potential substrate for a class of enzymes known as post-proline cleaving enzymes (PPCEs), which are crucial in various biological processes. semanticscholar.org These enzymes, predominantly serine proteases, exhibit a high degree of specificity for cleaving peptide bonds on the C-terminal side of proline residues. semanticscholar.org

One such enzyme, Fibroblast Activation Protein (FAP), demonstrates a strict requirement for a proline residue at the P1 position and a glycine (B1666218) or a D-amino acid at the P2 position of its substrates. This specificity profile suggests that this compound, with its Gly-Pro sequence, is a candidate for recognition and cleavage by FAP. nih.gov The enzyme's preference for small, uncharged amino acids at the P3 position further supports this possibility. nih.gov The characterization of such substrate preferences is critical for designing specific inhibitors for proteases like FAP, which are implicated in conditions such as tumorigenesis. nih.gov

Table 1: Substrate Specificity of Fibroblast Activation Protein (FAP)

Position Preferred Residue(s) Notes
P1 Proline Absolute requirement nih.gov
P2 Glycine, D-amino acids nih.gov
P3 Small, uncharged amino acids nih.gov
P4, P1', P2' Tolerates most amino acids nih.gov

Investigation of Hydrolase Activity Modulation

The prolinamide moiety of this compound makes it a relevant compound for studying the activity of hydrolases, particularly those with specificity for proline-containing amides. L-proline amide hydrolase (PAH), an enzyme belonging to the peptidase S33 family, is known to hydrolyze different L-amino acid amides. researchgate.net This enzyme shares similarities with prolyl aminopeptidases (PAPs) and exhibits S-stereoselective character towards certain carboxamides. researchgate.net Given its demonstrated activity on L-amino acid amides, this compound could potentially act as a substrate or modulator of PAH activity, offering a means to investigate the enzyme's kinetic parameters and substrate requirements.

Substrate Specificity Mapping for Engineered Enzymes (e.g., N-Acetylneuraminic Acid Lyase Variants)

While direct studies involving this compound with engineered N-acetylneuraminic acid (Neu5Ac) lyase variants are not prominently documented, the principles of engineering these enzymes for altered substrate specificity are well-established. N-acetylneuraminate lyases (NALs) catalyze the reversible cleavage of Neu5Ac into pyruvate (B1213749) and N-acetyl-D-mannosamine. nih.govescholarship.org Researchers have successfully engineered these enzymes to accept and process structurally modified sialic acids and their derivatives. nih.gov This is achieved through targeted mutagenesis to alter the amino acid residues within the active site, thereby changing the enzyme's substrate preference. nih.govescholarship.org The structural insights gained from such studies are crucial for the chemoenzymatic synthesis of novel sialic acid analogs with potential therapeutic applications. nih.gov

Role in Prolyl Aminopeptidase and Proline Amide Hydrolase Research

This compound is a valuable research tool in the study of prolyl aminopeptidases (PAPs) and proline amide hydrolases due to its N-terminal proline-like structure when considering the peptide bond. PAPs are exopeptidases that specifically cleave N-terminal proline residues from peptides and proteins. nih.gov Some PAPs have been shown to have a broader substrate specificity, cleaving other lipophilic amino acids as well. nih.gov This suggests that the interaction of this compound with such enzymes could provide insights into their catalytic mechanism and substrate recognition motifs.

Furthermore, research on proline-specific aminopeptidases, such as the one from Aneurinibacillus sp., highlights the diversity within this enzyme class. nih.gov This particular enzyme shows a strong preference for hydrolyzing prolyl peptides and is distinct from typical proline iminopeptidases. nih.gov The use of model substrates like this compound can aid in elucidating the structural basis for the stringent specificity of such enzymes. L-proline amide hydrolase (PAH) from Pseudomonas syringae has been characterized and shown to have L-enantioselective hydrolytic activity towards various amino acid amides, making it a potential biocatalyst. researchgate.net

Receptor-Ligand Binding and Molecular Recognition

The structural similarity of this compound to endogenous signaling molecules suggests its potential to interact with various physiological receptors.

Studies with Neurotransmitter Receptors and Analogues

This compound falls under the broad class of N-acyl amino acid and neurotransmitter conjugates (NAANs), which have emerged as potential neuromodulators. nih.gov These amphipathic molecules, consisting of a fatty acid linked to an amino acid or neurotransmitter headgroup, can interact with a variety of membrane proteins, including G protein-coupled receptors (GPCRs) and ion channels. nih.govnih.gov

While specific studies on this compound's interaction with neurotransmitter receptors are limited, the broader class of NAANs has been shown to modulate the activity of targets such as voltage-gated calcium channels and glycine transporters. nih.govnih.gov For instance, N-arachidonoyl glycine (NA-Gly) acts as a non-competitive inhibitor of the glycine transporter GLYT2. nih.gov The diverse structures within the NAAN family provide a rich source of potential ligands for discovering novel binding sites and mechanisms of action on membrane proteins. nih.gov The study of compounds like this compound could, therefore, contribute to the understanding of this class of neuromodulators and the identification of new pharmacological targets. nih.gov

Investigation of Binding Affinities and Molecular Docking Validation

The binding characteristics of this compound and its derivatives are of significant interest in understanding their potential biological roles. While specific binding affinity data for this compound is not extensively documented in publicly available research, studies on similar L-prolinamide-containing structures provide valuable insights. For instance, research on a series of novel L-prolinamide derivatives incorporating a thiazolidine-4-one ring system demonstrated their inhibitory action on the angiotensin-converting enzyme (ACE). nveo.org Molecular docking studies of these compounds revealed negative docking scores, indicating favorable binding to the enzyme's active site. nveo.org One derivative, D8, exhibited a docking score of -7.134 Kcal/mol, suggesting a strong interaction. nveo.org These findings underscore the potential of the L-prolinamide scaffold to engage in specific and high-affinity interactions with protein targets. The validation of such computational models through in vitro assays is crucial, as demonstrated by the correlation between the docking scores and the observed ACE-inhibitory activity of the L-prolinamide derivatives. nveo.org

Protein-Peptide Interaction Modulators

This compound, as an N-terminally acetylated peptide, belongs to a class of molecules known to play significant roles in modulating protein-peptide interactions. N-terminal acetylation is a widespread modification in eukaryotes and can have profound effects on protein function and stability. nih.gov

Allosteric Regulation Studies

Currently, there is a lack of specific studies in the available scientific literature that investigate the role of this compound as an allosteric regulator. Allosteric modulation involves the binding of a molecule to a site on a protein that is distinct from the active site, leading to a conformational change that alters the protein's activity. While the potential for small peptides and their derivatives to act as allosteric modulators is an active area of research, specific data on this compound in this context is not yet available.

Influence on Protein Folding and Stability in Model Systems

The N-acetyl group at the N-terminus of peptides like this compound can significantly influence protein folding and stability. nih.gov N-terminal acetylation can enhance protein stability through several mechanisms. nih.gov One proposed mechanism is the prevention of N-terminal ubiquitination, a process that can target proteins for degradation. nih.gov By blocking the N-terminal amino group, acetylation can inhibit the attachment of ubiquitin, thereby increasing the protein's half-life. nih.gov

Furthermore, studies on model proteins have shown that N-terminal acetylation can directly contribute to protein stability, independent of its effect on ubiquitination. nih.gov For some proteins, this modification is a key determinant of their stability. nih.gov The presence of the proline residue in this compound is also significant, as proline is known to influence protein conformation and stability. The interaction between L-proline and other molecules, such as anthocyanins, has been shown to enhance stability through hydrogen bonding and van der Waals forces. nih.gov This suggests that the proline moiety in this compound could contribute to its interactions and stabilizing effects on proteins.

Antioxidant Mechanisms and Oxidative Stress Research (Molecular Level)

While direct studies on the antioxidant properties of this compound are limited, research on related compounds, particularly N-acetylcysteine amide (NACA), provides a strong basis for its potential antioxidant mechanisms. nih.gov

Radical Scavenging Properties in Biochemical Assays

Studies on L-proline have demonstrated its capacity to scavenge free radicals in vitro. nih.gov In assays involving graft co-polymerization initiated by free radicals, proline was shown to suppress the reaction in a concentration-dependent manner, indicating its ability to neutralize free radicals. nih.gov However, it did not show inhibitory effects in assays involving superoxide (B77818) radical generation. nih.gov

More relevantly, N-acetylcysteine amide (NACA), a structurally similar compound, has been extensively studied for its radical scavenging properties. In various in vitro assays, NACA has demonstrated significant antioxidant potential. nih.gov For instance, NACA exhibited a higher scavenging ability for the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical compared to N-acetylcysteine (NAC) at all tested concentrations. nih.gov

Table 1: Radical Scavenging Activity of NACA

Assay Compound Activity
DPPH Radical Scavenging NACA Higher than NAC at all concentrations nih.gov
H₂O₂ Scavenging NACA Greater than NAC at highest concentration nih.gov

Interaction with Reactive Oxygen Species (ROS) in Model Systems

N-acetylated compounds like N-acetylcysteine (NAC) and its amide derivative (NACA) are known to interact with and neutralize reactive oxygen species (ROS). nih.govnih.gov These compounds can act as direct scavengers of ROS and also function as precursors to glutathione, a major intracellular antioxidant. nih.gov

In cellular models, NACA has been shown to protect against oxidative stress by reducing intracellular ROS levels. nih.gov For example, in neuronal cells, NACA was found to decrease the levels of ROS induced by glutamate (B1630785) toxicity. nih.gov It also reduced lipid peroxidation, a downstream effect of ROS-induced damage. nih.gov While these studies were not conducted with this compound, the shared N-acetyl group and amide structure with NACA suggest that it may possess similar mechanisms for interacting with and mitigating the damaging effects of ROS in biological systems.

Computational and Theoretical Studies of N Acetylglycyl L Prolinamide

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the internal movements, structural arrangements, and dynamic behavior of molecules like N-Acetylglycyl-L-prolinamide. nih.gov These simulations can model the influence of the surrounding environment, such as a solvent, on the peptide's conformational landscape over time. nih.govmpg.de

Research combining femtosecond two-dimensional infrared (2D IR) spectroscopy with MD simulations has been pivotal in characterizing the conformational ensemble of this compound in deuterated chloroform (B151607) (CDCl₃). nih.govpsu.edu Early studies suggested the coexistence of multiple conformers in solution. psu.edu MD simulations were employed to refine the interpretation of the complex experimental spectra. Systematic simulations revealed that the spectral features could be well reproduced by assuming a population ratio of approximately 4:1 between a major trans-C₇ conformer and a minor cis conformer. nih.gov The C₇ conformation is characterized by a seven-membered ring closed by an intramolecular hydrogen bond.

However, the simulations also indicated that to achieve the best agreement with the experimental data, the dihedral angles (φ, ψ) of the major trans conformer were closer to (-80°, 100°). nih.gov This suggests that the dominant structure in chloroform deviates from the gas-phase global minimum, which is the ideal trans-C₇ form, and instead adopts an extended structure intermediate between the C₇ and the polyproline-II (PPII) conformations. nih.gov The study of L-proline itself in aqueous solutions via MD simulations highlights the significant effect such residues have on the surrounding solvent structure, a factor that is critical in understanding the solvation and behavior of proline-containing peptides. unimi.it

Quantum Chemical (QM) Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic structure of molecules, which in turn governs their properties and reactivity. For this compound, QM methods, particularly Density Functional Theory (DFT), have been used to calculate key parameters that are necessary for the quantitative simulation and interpretation of 2D IR spectra. nih.govpsu.edu

These calculations provide a direct link between the peptide's conformation and its vibrational spectrum. Researchers have used DFT to determine molecular parameters for different conformers of this compound, including:

Angles between transition dipoles: Crucial for understanding cross-peak patterns in polarization-dependent 2D IR spectroscopy.

Vibrational coupling constants: Quantify the interaction between different vibrational modes, such as the amide-I and amide-II modes.

Off-diagonal anharmonicities: Describe the deviation of the vibrational potential energy surface from a simple harmonic oscillator model. nih.gov

These parameters were calculated for both the solvated trans-C₇ and cis structures, allowing for detailed simulations of the 2D IR spectra. nih.gov The accuracy of these QM-derived parameters is critical for the successful assignment of spectral features to specific molecular conformations and for understanding the electronic redistributions that occur during vibrational excitation, a fundamental aspect of chemical reactivity.

Ligand-Protein Docking and Scoring Function Development

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a protein target. While specific docking studies involving this compound are not prominently featured in the literature, the methods are broadly applicable to understand its potential biological interactions. As a dipeptide fragment, it could be used to probe the binding pockets of enzymes or receptors that recognize proline-containing sequences.

The process involves sampling many possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them. Modern approaches, such as the template-based docking server ClusPro LigTBM, leverage structural information from homologous proteins with similar ligands to improve prediction accuracy. nih.gov This method first identifies proteins with similar sequences in the Protein Data Bank (PDB) and then uses ligands bound to those templates to guide the docking of the target molecule. nih.gov

Following the initial docking, MD simulations are often employed to refine the predicted binding pose and to assess the stability of the ligand-protein complex in a simulated physiological environment. nih.gov The development of more accurate scoring functions, which estimate the binding free energy, is an active area of research. These functions are crucial for correctly identifying the most likely binding mode from a vast number of possibilities.

Ab Initio and Density Functional Theory (DFT) Approaches to Conformational Energies

Ab initio and DFT methods are fundamental to calculating the relative energies of different molecular conformations, providing a detailed map of the potential energy surface. For proline-containing peptides, these calculations are particularly important for understanding the energetics of prolyl peptide bond cis/trans isomerization and pyrrolidine (B122466) ring puckering.

Studies on this compound have utilized DFT to analyze the structures and energies of its conformers. nih.gov These calculations helped establish that the major conformer in chloroform is an intermediate between the C₇ and polyproline-II structures, deviating from the gas-phase minimum energy conformation. nih.gov

To illustrate the utility of these methods, we can examine computational studies on a closely related model, N-formyl-L-prolinamide. For this molecule, ab initio (Hartree-Fock) and DFT (B3LYP) calculations were used to determine the energy barriers for various conformational transitions. researchgate.net These findings provide insight into the energy landscape typical for such dipeptides.

Calculated Energy Barriers for Conformational Transitions in N-formyl-L-prolinamide researchgate.net
Conformational TransitionCalculation LevelEnergy Barrier (kcal/mol)
Cis-Trans Isomerizationaug-cc-pVDZ//RHF/3-21G19.58 - 24.6
Backbone Interconversion (γL, εL, αL)aug-cc-pVDZ//RHF/3-21G0.61 - 5.56
Syn-Anti Ring Puckeringaug-cc-pVDZ//RHF/3-21G1.79 - 7.46

Similarly, research on N-acetyl-L-proline-N',N'-dimethylamide, another model for polyproline, showed that the polyproline II structure with a trans prolyl peptide bond is the dominant conformation in both the gas phase and in solution. nih.gov These theoretical approaches are crucial for rationalizing the conformational preferences observed in experimental studies.

Application of Machine Learning and AI in Peptide Structure-Activity Prediction

The application of machine learning (ML) and artificial intelligence (AI) is a rapidly growing field in drug discovery and materials science, with significant potential for peptide research. nih.gov While specific ML models for this compound are not documented, the general methodologies are directly applicable to understanding and predicting its properties.

ML models can be trained on large datasets of peptides to predict a wide range of characteristics, including biological activity, toxicity, and physicochemical properties like solubility. auburn.eduyoutube.com A key challenge is the molecular representation—how the peptide structure is converted into a numerical input for the model. Common approaches include sequence-based representations (e.g., using n-gram frequencies or learned embeddings) and structure-based representations derived from 3D conformations. nih.govresearchgate.net

For a molecule like this compound, ML could be used to:

Predict Bioactivity: If it were part of a larger library of peptides tested against a specific biological target, an ML model could learn the structure-activity relationship (SAR) to predict its efficacy.

Optimize Properties: AI-driven models could suggest chemical modifications to this compound to enhance desired properties (e.g., binding affinity) while minimizing undesired ones (e.g., toxicity). auburn.edu

Predict Binding Affinity: Advanced ML regressors are being developed to quantify the binding affinity of peptides, including those with non-canonical amino acids, to protein targets like major histocompatibility complexes (MHC). nih.gov Such models could be adapted to predict the interaction strength of this dipeptide with various proteins.

These data-driven approaches offer a powerful complement to physics-based simulations, enabling high-throughput screening and the rational design of novel peptides with tailored functions. youtube.com

Advanced Analytical and Characterization Methodologies for N Acetylglycyl L Prolinamide in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of peptides. It is widely employed for both the quantification of purity and the preparative isolation of N-Acetylglycyl-L-prolinamide from synthesis reaction mixtures and potential degradation products. The method's high resolution and sensitivity make it ideal for separating the target peptide from closely related impurities.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for peptides. The development of a robust RP-HPLC method for this compound involves the systematic optimization of several key parameters to achieve efficient separation.

Column Selection: C8 and C18 columns are standard choices for peptide separations. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides sufficient hydrophobicity to retain this compound while allowing for its elution under appropriate mobile phase conditions. insights.bio For separating it from more polar impurities like L-proline, a cyano column can also be effective. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier. Acetonitrile is the most common organic solvent due to its low viscosity and UV transparency. The aqueous phase is usually acidified with an agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to improve peak shape and resolution by acting as an ion-pairing agent. insights.bio Alternatively, buffered solutions, such as phosphate (B84403) or ammonium (B1175870) bicarbonate buffers, can be used to control pH and achieve specific selectivity. researchgate.netchemrevlett.com

Elution Mode: A gradient elution, where the concentration of the organic solvent is increased over time, is generally preferred for peptide analysis. This allows for the elution of components with a wide range of hydrophobicities within a reasonable timeframe. An isocratic elution, with a constant mobile phase composition, may also be suitable for simpler mixtures or for routine quality control once separation conditions are well-defined. insights.bioresearchgate.net

Flow Rate and Temperature: A typical flow rate for an analytical 4.6 mm ID column is 1.0 mL/min. insights.bio Maintaining a constant column temperature, for instance at 25°C or 30°C, is crucial for ensuring reproducible retention times. insights.biojetir.org

A successful method will resolve the main this compound peak from all potential impurities, such as starting materials (L-prolinamide), byproducts, and degradation products, with good peak symmetry and efficiency.

Table 1: Exemplary RP-HPLC Method Parameters for Peptide Analysis This table presents a set of typical starting conditions for the method development of a peptide like this compound, based on established methods for similar compounds.

Parameter Condition Rationale
Instrument HPLC System with UV Detector Standard for peptide analysis.
Column C18, 250 x 4.6 mm, 5 µm Provides good retention and resolution for peptides. insights.bio
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Acidic modifier improves peak shape and acts as an ion-pairing agent. insights.bio
Mobile Phase B Acetonitrile Common organic solvent for eluting peptides from a reversed-phase column. chemrevlett.com
Flow Rate 1.0 mL/min Standard for a 4.6 mm I.D. column. jetir.org
Column Temp. 25°C Ensures retention time reproducibility. insights.bio
Detection UV at 210-220 nm Peptides absorb strongly in this low-UV range due to the peptide bond. chemrevlett.comgoogle.com
Injection Vol. 10-20 µL Typical volume for analytical HPLC. chemrevlett.com
Elution Mode Gradient Allows for effective separation of compounds with varying polarities.

Assessing the enantiomeric purity of this compound is critical, as the presence of the corresponding D-enantiomer could have significantly different biological properties. Since enantiomers possess identical physical properties in a non-chiral environment, specialized chiral separation techniques are required.

One effective strategy is pre-column derivatization with a chiral reagent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard achiral RP-HPLC column. juniperpublishers.com A widely used derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). juniperpublishers.com This reagent reacts with the primary or secondary amine of the peptide's enantiomers to form diastereomers that can be resolved chromatographically. juniperpublishers.com

Alternatively, direct separation can be achieved using a chiral stationary phase (CSP). Columns like CHIRALPAK are designed to interact differently with each enantiomer, leading to different retention times. impactfactor.orgresearchgate.net For proline-containing molecules, derivatization with a fluorescent tag like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) followed by separation on a chiral column has been shown to be effective. researchgate.net The development of such a method would involve screening various chiral columns and mobile phase compositions to find the optimal conditions for resolving the L- and D-enantiomers of this compound.

Table 2: Chiral Separation Strategy for Prolinamide Enantiomers via Derivatization This table outlines a validated method for separating L-prolinamide and D-prolinamide, a principle applicable to this compound.

Step Description Details Reference
1. Derivatization Reaction with a chiral derivatizing agent. Marfey's reagent is used to form diastereomers. juniperpublishers.comjuniperpublishers.com
2. HPLC Column Achiral Reversed-Phase Column. Hypersil BDS C18 (250 x 4.6 mm, 5.0 µm). juniperpublishers.com
3. Separation RP-HPLC analysis of the resulting diastereomers. The different physical properties of the diastereomers allow for separation. juniperpublishers.com
4. Detection UV Detector. Wavelength set to ~335-340 nm, the absorption maximum of the derivatives. juniperpublishers.com
5. Result Excellent separation of the two enantiomers. Resolution reported to be over 3, with a tailing factor less than 1.5. juniperpublishers.comjuniperpublishers.com

HPLC systems are coupled with spectroscopic detectors to monitor the column eluent and quantify the separated components.

UV Detection: The most common detector for peptide analysis is the Ultraviolet (UV) detector. The peptide bond itself has a strong absorbance in the far UV region, typically between 210 and 230 nm. google.com A photodiode array (PDA) detector is particularly useful as it can acquire the entire UV spectrum for each peak, which helps in peak purity assessment and identification. juniperpublishers.com

Fluorescence Detection: Fluorescence detectors offer significantly higher sensitivity and selectivity compared to UV detectors. However, this compound, like many small peptides, does not possess significant native fluorescence. To utilize fluorescence detection, the peptide must be derivatized with a fluorescent tag (a fluorophore). nih.gov Reagents such as 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) or 4-fluoro-7-nitro-2,1,3-benzodiazole (NBD-F) react with the peptide to form a highly fluorescent derivative. nih.govrsc.org This approach allows for the detection of the peptide at very low concentrations, often in the femtomole range. nih.gov The choice of excitation and emission wavelengths depends on the specific fluorescent tag used. nih.govnih.gov

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound with high accuracy and to elucidate its structure through fragmentation analysis. The exact molecular weight of this compound (C₉H₁₅N₃O₃) is 213.2337 g/mol . nist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. This is the definitive method for identifying and quantifying peptides in complex biological or chemical matrices. nih.gov

In a typical LC-MS/MS experiment, the peptide is first separated by HPLC and then ionized, commonly using electrospray ionization (ESI). The resulting precursor ion (the ionized molecule) corresponding to this compound is selected in the first mass analyzer. This ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov The fragmentation pattern, which consists of specific b- and y-type ions from the cleavage of peptide bonds, serves as a structural fingerprint for the compound. nih.gov

For quantitative analysis, the method is often operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This provides exceptional sensitivity and selectivity. nih.govnih.gov

Table 3: Hypothetical LC-MS/MS Parameters for this compound Analysis This table is based on methods for the analogous compound Acetyl-Proline-Glycine-Proline (AcPGP) and illustrates the expected parameters for the target compound.

Parameter Value/Setting Purpose Reference
Ionization Mode Positive Ion ESI Efficiently ionizes peptides to produce [M+H]⁺ ions. nih.gov
Precursor Ion [M+H]⁺ m/z 214.2 Selection of the parent ion for fragmentation. nist.gov
Analysis Mode Multiple Reaction Monitoring (MRM) For high sensitivity and specific quantification. nih.gov
Example Transitions m/z 214.2 → 112.1 Monitoring specific fragment ions for confirmation. nih.gov
m/z 214.2 → 70.1 The proline immonium ion is a characteristic fragment. nih.gov
Limit of Detection (LOD) ~0.01 ng/mL Expected sensitivity based on similar peptide assays. nih.govnih.gov
Limit of Quantification (LOQ) ~0.05 - 0.1 ng/mL Expected quantification limit based on similar peptide assays. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another key technique for peptide analysis, valued for its speed, high sensitivity, and tolerance for simple mixtures. researchgate.net It is particularly well-suited for confirming the molecular weight of the synthesized peptide and assessing the purity of a sample. nih.gov

In MALDI-TOF, the peptide sample is co-crystallized with a large excess of a UV-absorbing matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid. nih.gov A pulsed laser irradiates the spot, causing the matrix to desorb and ionize the peptide, typically as a singly charged ion [M+H]⁺. The ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured, which is directly related to their m/z. This allows for a very accurate mass determination of the intact peptide with minimal fragmentation. shimadzu.com MALDI-TOF/TOF instruments can also perform fragmentation analysis (MS/MS) for further structural confirmation. nih.gov

Quantitative Methodologies for Research Samples (e.g., in vitro assays, cellular extracts)

The accurate quantification of this compound in complex research samples, such as those from in vitro assays and cellular extracts, is crucial for understanding its biological roles and mechanisms of action. The choice of analytical methodology is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. A common approach involves reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection. In this setup, a non-polar stationary phase, typically a C18 column, is used to separate the compound from other sample constituents based on its hydrophobicity. The mobile phase usually consists of a gradient mixture of an aqueous buffer, such as 0.1% trifluoroacetic acid (TFA) in water, and an organic solvent like acetonitrile. The peptide bond within this compound allows for its detection by UV absorbance, often at a wavelength of around 214 nm. For quantification, a calibration curve is generated using a series of known concentrations of a pure this compound standard. The peak area corresponding to the compound in the research sample is then interpolated on this curve to determine its concentration.

For more complex matrices or when higher sensitivity and specificity are required, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are the methods of choice. LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer detects ions based on their mass-to-charge ratio (m/z). In the case of this compound, detection would typically be in positive ion mode, monitoring for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating the parent ion and detecting a specific fragment ion produced through collision-induced dissociation. This technique, known as selected reaction monitoring (SRM), provides a high degree of confidence in the identification and quantification of the analyte, even at very low concentrations within intricate biological samples.

These quantitative methods are integral to various research applications. For instance, in in vitro enzyme assays, they can be used to monitor the consumption of a substrate or the formation of a product over time, thereby enabling the determination of enzyme kinetics. In cellular studies, these techniques allow for the measurement of the uptake, metabolism, and intracellular concentration of this compound.

Below is an interactive data table summarizing typical HPLC parameters for the quantification of this compound.

Table 1: Illustrative HPLC Parameters for this compound Quantification

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 90% B over 25 minutes
Flow Rate1.0 mL/min
DetectionUV at 214 nm
Injection Volume10 µL
Column Temperature30 °C

Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification process employed to alter the physicochemical properties of an analyte to make it more suitable for a specific analytical technique. For this compound, derivatization can be instrumental in enhancing its detectability, particularly for trace-level analysis, and improving its chromatographic behavior.

While this compound possesses a chromophore in its peptide bond that allows for UV detection, its molar absorptivity may be insufficient for highly sensitive applications. To overcome this, derivatization with a fluorescent tag can be employed. Reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) react with the secondary amine of the proline residue to form a fluorescent adduct. impactfactor.orgresearchgate.net This allows for detection using a fluorescence detector, which typically offers significantly lower detection limits than UV absorbance. For instance, after derivatization with NBD-Cl, the resulting product can be detected at a wavelength of 464 nm. impactfactor.orgresearchgate.net Another approach involves using reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary amine of a hydrolyzed peptide to form diastereomers that can be separated by reversed-phase HPLC and detected by UV. researchgate.netjuniperpublishers.com

For analysis by Gas Chromatography (GC), which requires analytes to be volatile and thermally stable, derivatization is essential for a non-volatile peptide like this compound. A common strategy is silylation, where active hydrogens on the amide and any other reactive groups are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. sigmaaldrich.com The resulting TMS-derivatized molecule is significantly more volatile and can be readily analyzed by GC-MS. An alternative, albeit indirect, method involves the acid hydrolysis of this compound to its constituent amino acids, glycine (B1666218) and proline. These amino acids can then be derivatized, for example, through esterification followed by acylation, and subsequently quantified by GC. sigmaaldrich.com For example, proline can be methylated and then acetylated to improve its chromatographic properties for GC analysis. sigmaaldrich.com

The selection of a derivatization strategy depends on the analytical instrumentation available and the specific requirements of the research question, such as the need for high sensitivity or the ability to analyze the compound in a complex matrix.

Below is an interactive data table summarizing potential derivatization strategies for this compound.

Table 2: Potential Derivatization Strategies for this compound

Analytical MethodDerivatization GoalExample ReagentTarget Functional GroupReference
HPLC-FluorescenceEnhance Detection Sensitivity4-chloro-7-nitrobenzofurazan (NBD-Cl)Secondary Amine (Proline ring) impactfactor.orgresearchgate.net
RP-HPLC-UVFormation of Diastereomers for Chiral SeparationMarfey's ReagentPrimary Amine (after hydrolysis) researchgate.netjuniperpublishers.com
GC-MSIncrease VolatilityN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amide and Amine Hydrogens sigmaaldrich.com
GCQuantification via Constituent Amino AcidsMethanol/HCl (Esterification) followed by Acetic Anhydride (Acylation)Carboxyl and Amino Groups of Glycine and Proline (after hydrolysis) sigmaaldrich.com

Applications of N Acetylglycyl L Prolinamide As a Chemical Biology Research Tool

Scaffold for Rational Peptide Design and Ligand Optimization

The defined structure of N-Acetylglycyl-L-prolinamide makes it an excellent foundational scaffold in the rational design of peptidomimetics and the optimization of ligands. The inherent rigidity of the proline ring limits the conformational freedom of the peptide backbone, providing a stable and predictable starting point for designing molecules that can mimic or disrupt biological interactions.

Researchers utilize such scaffolds to create unnatural helical peptidomimetics, which can serve as effective tools for modulating protein-protein interactions (PPIs). nih.gov The design process involves using the basic peptide structure as a template and then systematically modifying it to enhance binding affinity and specificity for a target protein. For instance, the principles of using a defined scaffold are demonstrated in the design of sulfono-γ-AApeptides, which act as α-helical mimetics to inhibit the p53-MDM2 interaction. nih.gov

The optimization process often involves exploring structure-activity relationships (SAR) to improve the potency of a lead compound. This ligand-based approach is crucial for developing inhibitors for challenging targets, including intrinsically disordered proteins. nih.gov The conformational preferences of proline-containing peptides, such as the cis-trans isomerization of the prolyl peptide bond, are key considerations in these designs. nih.gov Studies on similar molecules, like N-acetyl-L-proline-N',N'-dimethylamide, show that the dominant conformation is often a polyproline II structure, which serves as a crucial piece of information for molecular modeling and design. nih.gov

FeatureDescriptionRelevance in Rational Design
Proline Ring The cyclic structure of proline introduces a fixed kink in the peptide backbone, reducing conformational flexibility.Provides a predictable and stable three-dimensional structure, which is essential for designing ligands with high specificity.
N-Acetyl Group The acetyl cap at the N-terminus removes the positive charge and mimics the context of an internal peptide bond.Increases metabolic stability by protecting against aminopeptidases and allows the molecule to more closely mimic a segment within a larger protein.
C-Prolinamide The amide group at the C-terminus removes the negative charge of a carboxylate.Enhances stability against carboxypeptidases and can participate in hydrogen bonding, which is critical for ligand-target interactions.
Glycine (B1666218) Residue Glycine provides a point of flexibility next to the rigid proline, allowing for fine-tuning of the ligand's orientation.Allows for systematic modifications and substitutions to optimize binding without disrupting the core scaffold.

Probes for Investigating Peptide Transport and Cellular Permeability in Model Systems

Simple, stable peptides like this compound are employed as fundamental tools to investigate the mechanisms of peptide transport across cellular membranes. Its small size and neutral charge at physiological pH make it a suitable candidate for baseline studies of passive diffusion and for use as a negative control in studies of active transport systems.

In more complex applications, this dipeptide can serve as a foundational component for building sophisticated molecular probes. For example, researchers design and synthesize peptide-macrolide conjugates, known as "peptolides," to investigate interactions within the ribosomal exit tunnel. nih.gov These probes help elucidate how nascent peptide chains interact with the ribosome during protein synthesis. nih.gov While this compound itself is not the final probe, its core structure represents the type of simple, stable peptide unit that can be conjugated to reporter molecules (like fluorophores or macrolides) to create tools for studying cellular processes. By tracking the movement and localization of these conjugated probes, scientists can gain insights into transport pathways and cellular permeability.

Reference Compound in Proteomics and Peptidomics Method Development

In the fields of proteomics and peptidomics, which rely heavily on mass spectrometry, well-characterized and chemically pure compounds are essential for method development, calibration, and quality control. This compound serves as an ideal reference compound for these purposes.

Its simple, known sequence and mass allow it to be used as a standard for:

Instrument Calibration: Verifying the mass accuracy and resolution of mass spectrometers.

Method Validation: Establishing and validating liquid chromatography (LC) gradients for separating peptides. Its defined retention time can serve as a benchmark.

Fragmentation Analysis: Studying the principles of peptide fragmentation under different conditions (e.g., collision-induced dissociation, CID). The presence of proline has a well-known influence on peptide fragmentation, often leading to enhanced cleavage at the N-terminal side of the proline residue, an observation known as the "proline effect". dntb.gov.ua Using a simple proline-containing peptide helps in understanding and modeling these fragmentation patterns.

Furthermore, N-acylated dipeptides are used as internal standards for measuring ion temperature during peptide fragmentation, providing a method to precisely characterize the energetics of the dissociation process. researchgate.net

ParameterRole of this compound
Molecular Weight A precise, known value used for mass accuracy calibration.
Retention Time A consistent value under specific LC conditions, used as a benchmark for chromatographic performance.
Fragmentation Pattern A predictable pattern, influenced by the "proline effect," used to standardize fragmentation conditions and develop identification algorithms.
Purity High chemical purity ensures that observed signals originate solely from the target compound, crucial for quantitative studies.

Tool for Understanding Peptide-Nucleic Acid Interactions

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide backbone composed of repeating N-(2-aminoethyl)-glycine units. nih.govresearchgate.net This structure gives PNAs high binding affinity for DNA and RNA and resistance to enzymatic degradation. nih.gov

This compound, while not a PNA itself, contains the fundamental N-acetylated glycine unit that forms the PNA backbone. This makes it a valuable small-molecule model for studying the intrinsic conformational properties and interactions of the PNA backbone. By analyzing simple molecules like this dipeptide, researchers can dissect the forces and geometries that govern the structure of the more complex PNA polymer, without the added complexity of the nucleobases. Such studies are foundational for designing novel PNA sequences for applications in gene silencing, diagnostics, and gene editing. nih.govcnr.it

Use in Biochemical Pathway Elucidation and Enzyme Assay Development

This compound is a useful tool for developing and validating enzyme assays, particularly for proteases. Due to its N-terminal acetyl group and C-terminal amide, it is resistant to cleavage by many exopeptidases (aminopeptidases and carboxypeptidases), which require a free N- or C-terminus, respectively. This inherent stability makes it an excellent negative control or substrate for developing assays for specific endopeptidases that cleave internal peptide bonds.

For example, in a peptide degradation assay designed to assess the proteolytic susceptibility of a new peptidomimetic, a stable compound like this compound could be used as a reference to confirm that the enzyme mixture (e.g., pronase) is active on standard peptide bonds but not on modified or protected structures. nih.gov

Moreover, the principles of developing highly specific enzymatic assays, such as those for L-proline, can be applied using this dipeptide. nih.gov A specific enzyme could be identified or engineered to recognize and cleave the Gly-Pro bond, and the reaction could be monitored by detecting the release of one of the products. This approach allows for the creation of sensitive and specific assays to screen for enzyme inhibitors or to study enzyme kinetics. nih.gov

Future Directions and Unexplored Research Avenues for N Acetylglycyl L Prolinamide

Integration with Systems Biology and Omics Approaches

The true biological significance of N-Acetylglycyl-L-prolinamide remains an open question, primarily due to a lack of studies integrating it into a broader biological context. Systems biology, coupled with "omics" technologies, offers a powerful framework to elucidate its potential roles. Future research should focus on understanding how this dipeptide amide interacts with and influences complex biological networks.

A key unexplored area is the impact of this compound on cellular metabolic and signaling pathways. Proline metabolism itself is intricately linked to cellular stress responses and energy homeostasis. nih.gov Investigating whether this compound can modulate these pathways is a critical next step. Transcriptomic and proteomic analyses could reveal changes in gene and protein expression in response to the presence of this compound, identifying potential regulatory roles. Metabolomic studies could track the fate of the dipeptide amide within a cell and its effect on the broader metabolome.

Furthermore, the role of proline in influencing reactive oxygen species (ROS) signaling pathways suggests that this compound might have similar or related functions. nih.gov A systems-level investigation could uncover its potential involvement in redox signaling and cellular senescence. nih.gov

Table 1: Potential Omics-Based Investigations for this compound

Omics ApproachResearch QuestionPotential Outcomes
Transcriptomics How does this compound alter gene expression profiles in relevant cell lines?Identification of regulated genes and associated biological pathways.
Proteomics What are the protein interaction partners of this compound?Discovery of direct biological targets and protein complexes.
Metabolomics How does this compound affect the cellular metabolome?Understanding its metabolic fate and impact on cellular biochemistry.

Exploration of Novel Enzyme Classes and Biological Targets

The enzymatic processing and biological targets of this compound are currently unknown. A significant future research direction lies in the discovery and characterization of enzymes that can synthesize or degrade this dipeptide amide. While studies on some aminoacylases have been conducted, they have shown a preference for long-chain acyl-amino acids and did not exhibit activity with acetyl-amino acids or proline as a substrate, indicating that the enzymes responsible for this compound metabolism are yet to be identified. nih.gov

The exploration for novel enzyme classes could involve screening microbial or eukaryotic proteomes for peptidases or amidases with specificity for the Gly-Pro motif and an N-terminal acetyl group. Identifying such enzymes would be the first step in understanding the lifecycle of this compound in biological systems.

Furthermore, identifying the biological targets of this compound is paramount. Does it act as a signaling molecule, a competitive inhibitor of certain enzymes, or a modulator of protein-protein interactions? High-throughput screening of compound libraries against various biological targets could be a starting point, but a more targeted approach based on its structural motifs may prove more fruitful.

Development of Bio-Inspired Materials Based on Peptide Motifs (focus on molecular design, not material properties)

The design of novel biomaterials inspired by natural peptides is a rapidly advancing field. rsc.org The unique conformational properties of the Gly-Pro motif within this compound make it an intriguing building block for the molecular design of new materials. The inherent turn-inducing nature of the proline residue can be exploited to create well-defined secondary structures.

Future molecular design strategies could incorporate the this compound motif into larger peptide sequences to control folding and self-assembly. By appending functional groups or polymer chains to either the N- or C-terminus, it is possible to design peptide amphiphiles that can self-assemble into nanomaterials with specific architectures. The design principles for such molecules often involve balancing hydrophilic and hydrophobic interactions to drive the formation of desired structures. nih.gov

The N-acetyl group provides a stable, neutral cap, preventing unwanted charge interactions and potentially enhancing proteolytic stability. This feature, combined with the conformational rigidity of the proline, can be leveraged in the design of peptide-based scaffolds for applications such as tissue engineering or as templates for nanoparticle synthesis.

Table 2: Molecular Design Strategies Incorporating the this compound Motif

Design StrategyMolecular FeaturePotential Application in Material Design
Peptide Amphiphiles Covalent attachment of a lipid tail.Self-assembly into micelles, nanofibers, or hydrogels.
Peptide Polymers Repetitive incorporation of the motif into a polypeptide chain.Formation of helical or turn-rich biomaterials.
Functionalized Peptides Addition of bioactive domains or chemical handles.Creation of materials with specific biological activities or for bioconjugation.

Advancements in Microfluidics and High-Throughput Screening for Peptide Research

The exploration of this compound and its derivatives would be significantly accelerated by the application of microfluidics and high-throughput screening (HTS) technologies. These platforms allow for the rapid synthesis and testing of large libraries of compounds, which is essential for structure-activity relationship studies.

Microfluidic devices can be designed for the automated synthesis of peptide libraries, where variations of this compound could be generated by substituting the glycine (B1666218) or modifying the acetyl group. These miniaturized systems reduce reagent consumption and reaction times, making the exploration of chemical space more efficient.

Following synthesis, HTS can be employed to screen these libraries for specific biological activities. For instance, by integrating cell-based assays onto microfluidic chips, the effects of thousands of this compound analogs on a particular cellular process could be evaluated simultaneously. This approach would be invaluable for identifying lead compounds for further development.

Deepening Understanding of Structure-Function Relationships through Advanced Biophysical Techniques

A fundamental understanding of the three-dimensional structure of this compound and how it relates to its function is crucial for all the future directions mentioned above. While some structural data exists, a more detailed biophysical characterization is needed.

A study utilizing femtosecond two-dimensional infrared (2D IR) spectroscopy on the related compound N-acetyl-L-prolinamide (AcProNH2) revealed the presence of multiple conformers in solution. nih.gov The major conformer was found to be an extended structure intermediate between a C7 and a polyproline-II structure. nih.gov Similar advanced spectroscopic techniques, such as multidimensional NMR and advanced mass spectrometry, should be applied to this compound to fully characterize its conformational landscape in different solvent environments.

X-ray crystallography has been used to determine the solid-state structure of related dipeptides like N-acetyl-L-leucyl-L-prolinamide, revealing details about peptide bond conformation and hydrogen bonding networks. nih.gov Obtaining a crystal structure of this compound would provide invaluable atomic-level information. nist.gov

Computational methods, such as molecular dynamics simulations, can complement experimental data by providing insights into the dynamic behavior of the molecule in solution. By combining these advanced biophysical and computational techniques, a comprehensive structure-function relationship for this compound can be established, which will guide its future applications in various scientific and technological domains.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for N-Acetylglycyl-L-prolinamide to ensure chemical stability?

  • Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C in a dry, ventilated environment to prevent hydrolysis or oxidation. Stability should be monitored using high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm to track degradation products. Avoid exposure to moisture and strong oxidizers, as highlighted in safety data sheets for structurally similar acetylated proline derivatives .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the peptide backbone and acetyl group placement. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. For purity assessment, reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) is recommended. Cross-reference retention times with synthetic standards to resolve ambiguities .

Q. How can researchers mitigate batch-to-batch variability in synthetic this compound?

  • Methodological Answer : Standardize synthesis protocols using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Validate coupling efficiency via Kaiser tests or MS monitoring. Implement quality control (QC) checks for each batch, including elemental analysis, optical rotation, and melting point consistency. Document deviations in reaction time, temperature, or reagent purity to identify variability sources .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on the biological activity of this compound across cell-based assays?

  • Methodological Answer : Conduct dose-response studies with rigorous controls (e.g., vehicle-only and scrambled peptide controls) to isolate compound-specific effects. Use orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to confirm activity. Replicate experiments across independent labs to control for environmental variables. Apply statistical frameworks like hierarchical Bayesian modeling to account for inter-lab variability and small sample sizes .

Q. What advanced computational methods can predict the interaction of this compound with enzymatic targets?

  • Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina or Schrödinger Suite) using crystal structures of target enzymes (e.g., prolyl oligopeptidase). Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Combine with free-energy perturbation (FEP) calculations to quantify binding affinities. Cross-validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental confirmation .

Q. How can researchers address discrepancies in stability studies of this compound under physiological conditions?

  • Methodological Answer : Use simulated physiological buffers (e.g., PBS at pH 7.4 with 37°C incubation) to assess degradation kinetics. Employ LC-MS/MS to identify degradation byproducts and quantify half-life. Compare results across buffer systems (e.g., with/without serum proteins) to evaluate matrix effects. Publish raw chromatographic data and kinetic parameters in open-access repositories to facilitate meta-analyses .

Methodological Standards and Reporting

Q. What reporting standards should be followed when publishing preclinical studies involving this compound?

  • Methodological Answer : Adhere to NIH guidelines for experimental rigor, including randomization, blinding, and power analysis. Document synthesis protocols, purity data, and storage conditions in supplementary materials. Use the ARRIVE 2.0 checklist for animal studies. Disclose conflicts of interest and raw data availability per FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers optimize assay conditions for studying this compound in enzyme inhibition assays?

  • Methodological Answer : Pre-incubate the compound with the enzyme to achieve steady-state inhibition. Use fluorogenic substrates (e.g., Gly-Pro-AMC for prolyl endopeptidase) to monitor activity. Include negative controls with irreversible inhibitors to confirm reversibility. Analyze data using non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values. Report buffer composition, incubation times, and temperature gradients to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.